molecular formula C26H29NO6 B12181286 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)-beta-alaninate

3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)-beta-alaninate

Cat. No.: B12181286
M. Wt: 451.5 g/mol
InChI Key: SSOZZZCZXFVIAU-UHFFFAOYSA-N
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Description

3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)-beta-alaninate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the chromen-2-one core, along with various substituents, imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)-beta-alaninate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions.

    Introduction of Benzyl and Methyl Groups: Benzylation and methylation reactions can be performed using appropriate reagents such as benzyl bromide and methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the N-(tert-butoxycarbonyl)-beta-alaninate Moiety: This step involves the coupling of the chromen-2-one derivative with N-(tert-butoxycarbonyl)-beta-alanine using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one core can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl bromide or methyl iodide in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving chromen-2-one derivatives.

    Medicine: Potential therapeutic agent due to its biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)-beta-alaninate would depend on its specific biological activity. Generally, chromen-2-one derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. The presence of various substituents can modulate the compound’s affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    4-methylumbelliferone: A chromen-2-one derivative with anti-inflammatory and anticancer properties.

    Coumarin: A naturally occurring chromen-2-one with anticoagulant and antimicrobial activities.

    Warfarin: A synthetic chromen-2-one derivative used as an anticoagulant.

Uniqueness

3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)-beta-alaninate is unique due to the specific combination of substituents on the chromen-2-one core. This unique structure may impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C26H29NO6/c1-16-13-20(31-22(28)11-12-27-25(30)33-26(3,4)5)23-17(2)19(24(29)32-21(23)14-16)15-18-9-7-6-8-10-18/h6-10,13-14H,11-12,15H2,1-5H3,(H,27,30)

InChI Key

SSOZZZCZXFVIAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OC(=O)CCNC(=O)OC(C)(C)C

Origin of Product

United States

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